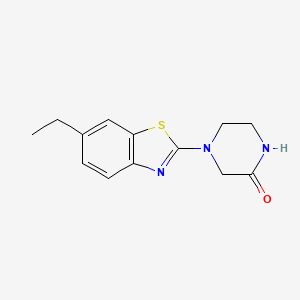

4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazole-piperazine hybrids have been designed, synthesized, and evaluated as multifunctional ligands against various diseases . These hybrid molecules have shown modest to strong inhibition of acetylcholinesterase (AChE) and Aβ1-42 aggregation .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various reactions including Mannich reaction under conventional heating and improved microwave irradiations .

Aplicaciones Científicas De Investigación

4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one has a wide range of applications in scientific research. It has been used in a variety of biochemical, pharmacological, and physiological studies. It has been used to study the effects of various compounds on the human body, as well as to synthesize a variety of medicinal drugs and polymers. It has also been used to study the effects of various compounds on the environment.

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been found to exhibit potent activity againstMycobacterium tuberculosis . They have also been reported to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Mode of Action

tuberculosis . As dopamine and serotonin antagonists, these compounds can interfere with the neurotransmitter signaling pathways .

Biochemical Pathways

Benzothiazole derivatives have been associated with the inhibition ofM. tuberculosis , suggesting they may affect the biochemical pathways of this bacterium . As dopamine and serotonin antagonists, these compounds likely impact the neurotransmitter signaling pathways .

Pharmacokinetics

The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .

Result of Action

tuberculosis , suggesting they may have a bactericidal effect. As dopamine and serotonin antagonists, these compounds can alter neurotransmitter signaling, which may have implications for mood and behavior .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. However, it is also important to note that this compound can be toxic and can cause skin irritation, so it is important to take appropriate safety precautions when handling it. Additionally, it is important to note that this compound can be difficult to purify, so it is important to take the necessary steps to ensure that the compound is of high purity before use.

Direcciones Futuras

There are a number of potential future directions for 4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one. One potential direction is to use it to further study the effects of various compounds on the human body. Additionally, it could be used to synthesize a variety of new medicinal drugs and polymers. It could also be used to study the effects of various compounds on the environment. Finally, it could be used to develop new methods for synthesizing and purifying this compound.

Métodos De Síntesis

4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one can be synthesized from a variety of starting materials, including benzothiazole, ethyl bromide, and piperazine. The synthesis involves a multi-step reaction process, including an initial reaction between the benzothiazole and ethyl bromide to form a dibromo-derivative, followed by a reaction with piperazine to form the final product. The reaction is typically carried out in an aqueous solution at a temperature of 80-90°C.

Propiedades

IUPAC Name |

4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c1-2-9-3-4-10-11(7-9)18-13(15-10)16-6-5-14-12(17)8-16/h3-4,7H,2,5-6,8H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYRCEHSUFAWMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(S2)N3CCNC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(thiophen-2-yl)methyl]-2H-chromen-2-one](/img/structure/B6426327.png)

![3-(naphthalen-1-yl)-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6426335.png)

![6-chloro-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B6426340.png)

![8-{[benzyl(methyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B6426343.png)

![7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B6426351.png)

![N-benzyl-2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-ethylacetamide](/img/structure/B6426363.png)

![N-(3-methyl-1,2-oxazol-5-yl)-2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6426364.png)

![4-methyl-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide](/img/structure/B6426379.png)

![7-chloro-4-methyl-2-[4-(pyridine-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426402.png)

![4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426412.png)